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molecular formula C10H23BrO2Si B8265933 (2-(2-BROMOETHOXY)ETHOXY)(TERT-BUTYL)DIMETHYLSILANE

(2-(2-BROMOETHOXY)ETHOXY)(TERT-BUTYL)DIMETHYLSILANE

Cat. No. B8265933
M. Wt: 283.28 g/mol
InChI Key: ADMSLVVOJYVIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281204B1

Procedure details

18.2 g of carbon tetrabromide is added over 15 minutes at −15°/−20° C. to a mixture containing 11.2 g of the product of Stage A and 14.4 g of triphenylphosphine in 100 cm3 of methylene chloride. Agitation is carried out for 1 hour 15 minutes at −15° C., the solvent is evaporated off, followed by taking up in pentane, agitating at ambient temperature, separating, washing with pentane and drying at 50° C. under reduced pressure. 10.1 g of expected product is obtained.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Br:5])(Br)(Br)Br.[CH3:6][C:7]([Si:10]([CH3:19])([CH3:18])[O:11][CH2:12][CH2:13][O:14][CH2:15]CO)([CH3:9])[CH3:8].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[Br:5][CH2:1][CH2:15][O:14][CH2:13][CH2:12][O:11][Si:10]([C:7]([CH3:9])([CH3:8])[CH3:6])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
CC(C)(C)[Si](OCCOCCO)(C)C
Name
Quantity
14.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitating at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
separating
WASH
Type
WASH
Details
washing with pentane
CUSTOM
Type
CUSTOM
Details
drying at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrCCOCCO[Si](C)(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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